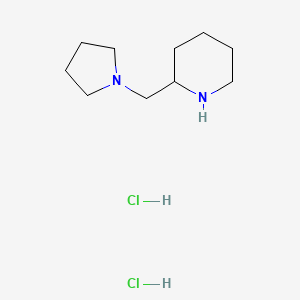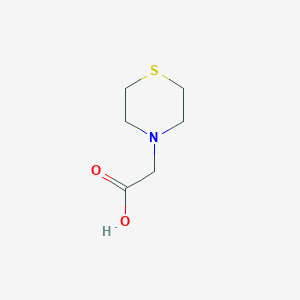![molecular formula C11H6ClF3N2O B1319158 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 161611-26-3](/img/structure/B1319158.png)
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chloro group at the 2-position and a trifluoromethylphenoxy group at the 4-position of the pyrimidine ring
Mecanismo De Acción
Target of Action
Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, often enhancing the biological activity of the parent compound .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the trifluoromethyl group can often enhance the metabolic stability and bioavailability of a compound .
Result of Action
Compounds with trifluoromethyl groups have been found to exhibit a wide range of biological activities .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines . These interactions can provide insights into the behavior of pyrimidine derivatives in biological membranes and their potential as therapeutic agents.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and function of cellular membranes, potentially altering the activity of membrane-bound proteins and receptors . Additionally, its impact on gene expression can lead to changes in the production of key proteins involved in cellular metabolism and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, the compound’s interaction with IAM chromatographic stationary phases suggests that it may influence the activity of enzymes involved in lipid metabolism . These binding interactions can lead to changes in enzyme activity, which in turn affect various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes involved in lipid metabolism, for example, can influence the production and breakdown of lipids within cells . These interactions can have downstream effects on cellular energy production and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can impact the compound’s activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with a phenol derivative under specific conditions. One common method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperatures (around 130°C) in an inert atmosphere for an extended reaction time (24 hours) .
Industrial Production Methods
In industrial settings, the production of this compound may involve phase-transfer catalytic preparation technology. This method uses a crown-ether phase transfer catalyst to promote the chemical reaction, with dimethylsulfoxide/toluene as the mixed solvent. The reaction is carried out at temperatures ranging from 130°C to 175°C, followed by acidification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group at the 2-position can be displaced by nucleophiles.
Electrophilic Aromatic Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while electrophilic aromatic substitution can introduce different functional groups onto the phenoxy ring.
Aplicaciones Científicas De Investigación
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: A closely related compound with similar chemical properties.
2-Chloro-4-(trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine is unique due to the presence of both a chloro group and a trifluoromethylphenoxy group, which impart specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-16-5-4-9(17-10)18-8-3-1-2-7(6-8)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHGIDBRTYXLEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
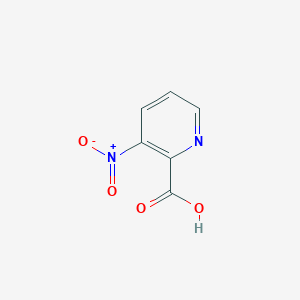


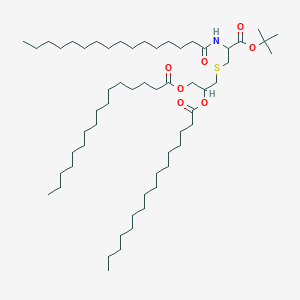






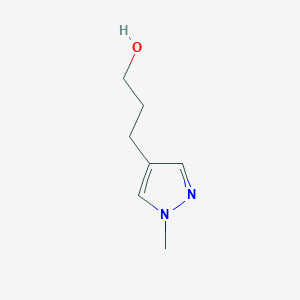
![7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1319107.png)
